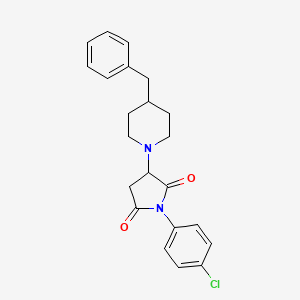![molecular formula C13H19NO4S B5201684 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds and their derivatives often involves reactions with sulfonyl chlorides or sulfonate esters in the presence of bases or nucleophiles. For example, sulfonamide-derived new ligands and their metal complexes were synthesized, indicating a methodology that could potentially be adapted for the synthesis of 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine (Chohan & Shad, 2011).
Molecular Structure Analysis
Molecular structure determination often utilizes spectroscopic methods such as IR, NMR, and mass spectrometry. For compounds with similar sulfonamide frameworks, these techniques confirm the structure based on spectral data, which is crucial for understanding the molecular configuration of 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine (Hayun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can include nucleophilic substitution, cyclization, and conjugate addition. For instance, sulfonamide-derived ligands reacting with transition metals suggest that 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine may also form complexes with metals, influencing its chemical reactivity and potential applications (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and crystalline structure, are key to understanding their behavior in various environments. Studies on similar compounds, like the analysis of hydrogen-bonded structures in isomeric solvates, provide insights into the potential physical characteristics of 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine and its interactions with solvents (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity with various chemical agents, stability under different conditions, and susceptibility to hydrolysis or oxidation, are crucial for its application in synthesis and drug development. The synthesis and reactivity of sulfonamide compounds, as explored in various studies, lay the groundwork for understanding these aspects of 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine (Chohan & Shad, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes
Mode of Action
The exact mode of action of 4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
The presence of a sulfonyl group and a methoxyphenyl group in its structure suggests that it may have good bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including anti-inflammatory and neuroprotective effects .
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-8-14(9-11(2)18-10)19(15,16)13-6-4-12(17-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKSHWXWHWISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzenesulfonyl)-2,6-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)



![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)

![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)
![N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)